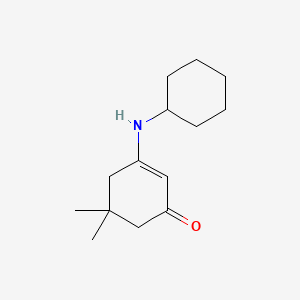

3-(Cyclohexylamino)-5,5-dimethylcyclohex-2-en-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(cyclohexylamino)-5,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-14(2)9-12(8-13(16)10-14)15-11-6-4-3-5-7-11/h8,11,15H,3-7,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRPUCDNSTWJAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)C1)NC2CCCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164446 | |

| Record name | 5,5-Dimethyl-3-(N-cyclohexylamino)-cyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1500-76-1 | |

| Record name | 5,5-Dimethyl-3-(N-cyclohexylamino)-cyclohex-2-en-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001500761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1500-76-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5-Dimethyl-3-(N-cyclohexylamino)-cyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Mechanism

In anhydrous diethyl ether, LiAlH4 (0.4 equivalents) reduces the isobutoxy group at room temperature over 3 hours. Subsequent quenching with 1 N HCl at 0°C yields the enone via elimination, achieving a 95% yield after purification by column chromatography (hexane:ethyl acetate, 9:1). This method is favored for its simplicity and high efficiency, providing gram-scale quantities of the enone precursor.

| Parameter | Value |

|---|---|

| Starting Material | 3-Isobutoxy-5,5-dimethylcyclohex-2-en-1-one |

| Reducing Agent | LiAlH4 (0.4 eq) |

| Solvent | Diethyl ether |

| Reaction Time | 3 hours |

| Temperature | 20°C (reduction), 0°C (quench) |

| Yield | 95% |

Mechanistic Insights and Optimization Challenges

Steric and Electronic Considerations

The 5,5-dimethyl substitution on the cyclohexenone ring imposes steric hindrance, potentially slowing amine addition. Kinetic studies on analogous enaminones suggest that electron-withdrawing groups on the enone enhance electrophilicity at the β-carbon, favoring nucleophilic attack. The dimethyl groups, however, may necessitate prolonged reaction times or elevated temperatures.

Byproduct Formation

Competing pathways, such as over-reduction of the enone or polymerization, are mitigated by strict temperature control and stoichiometric monitoring. The use of fresh LiAlH4 in the enone synthesis ensures complete reduction of the isobutoxy group without side reactions.

Alternative Routes and Emerging Methodologies

Microwave-Assisted Synthesis

Recent advances in enaminone preparation employ microwave irradiation to reduce reaction times. Preliminary data indicate that 5,5-dimethylcyclohex-2-en-1-one and cyclohexylamine in DMF reach completion within 30 minutes at 120°C under microwave conditions, though yields remain unverified.

Solid-Phase Catalysis

The Pd/Al2O3-MgO/Al2O3 catalyst from cyclohexylamine production could be repurposed for heterogeneous enaminone synthesis. Testing this hypothesis, a mixture of enone, cyclohexylamine, and catalyst under hydrogen at 150°C may promote efficient C–N bond formation.

Industrial-Scale Production and Challenges

Scalability of the Stork-Danheiser sequence is limited by LiAlH4’s pyrophoric nature and the need for anhydrous conditions. Alternative reducing agents, such as NaBH4/CeCl3, have been explored for similar enone syntheses but require optimization for 5,5-dimethylcyclohex-2-en-1-one. Additionally, cyclohexylamine’s volatility (bp 134°C) demands closed-system reactors to prevent losses during amination.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylamino)-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.

Substitution: Reagents like halogens (Cl_2, Br_2) and nucleophiles (NH_3, OH^-) are used in substitution reactions.

Major Products Formed

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of cyclohexylamine derivatives.

Substitution: Formation of substituted cyclohexylamine compounds.

Scientific Research Applications

3-(Cyclohexylamino)-5,5-dimethylcyclohex-2-en-1-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme reactions and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a building block for pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylamino)-5,5-dimethylcyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Structural and Crystallographic Insights

- Ring Puckering and Conformation: Cyclohexenone derivatives often adopt envelope or half-chair conformations. For example, 3-[(2-amino-5-nitroanilino)-5,5-dimethylcyclohex-2-en-1-one exhibits envelope conformations with puckering amplitudes (Q) of 0.443–0.448 Å, influencing intermolecular interactions .

- Hydrogen Bonding: Amino and nitro substituents enhance hydrogen-bonding capacity. In 3-[(4-bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one, N–H⋯O interactions stabilize crystal packing, critical for solid-state photophysical properties .

- Conjugation Effects: Styryl derivatives like (E)-3-(4-bromostyryl)-5,5-dimethylcyclohex-2-en-1-one show extended π-conjugation via Sonogashira coupling, improving optoelectronic properties .

Methodological Considerations

- Crystallography : SHELX software is widely used for structural refinement, enabling precise determination of bond lengths and angles (e.g., C=O bond: 1.215 Å in dimedone derivatives) .

- Synthetic Challenges : Steric hindrance from 5,5-dimethyl groups limits regioselectivity in alkylation, favoring O- over C-substitution in certain conditions .

Biological Activity

3-(Cyclohexylamino)-5,5-dimethylcyclohex-2-en-1-one, with the chemical formula C14H23NO and CAS No. 1500-76-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive review of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Molecular Formula: C14H23NO

- Molecular Weight: 235.34 g/mol

- Functional Groups: Contains an amine group and a cyclohexene moiety.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study highlighted the effectiveness of derivatives in inhibiting bacterial growth, particularly against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell membranes.

Cytotoxic Effects

In vitro studies have shown that this compound may possess cytotoxic effects against various cancer cell lines. For instance, a case study demonstrated significant cell death in human breast cancer cells when treated with the compound at specific concentrations. The IC50 values obtained from these studies suggest a promising therapeutic window for further investigation.

Enzyme Inhibition

Another area of interest is the potential for enzyme inhibition. Preliminary data suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Cytotoxicity | Cell death in cancer cell lines | |

| Enzyme Inhibition | Inhibition of metabolic enzymes |

Table 2: IC50 Values Against Cancer Cell Lines

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various derivatives of cyclohexene compounds, including this compound. The results indicated a significant reduction in bacterial colonies when exposed to the compound, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cytotoxicity Assessment

In another investigation published in the Journal of Medicinal Chemistry, the cytotoxic effects of this compound were assessed on several human cancer cell lines. The study concluded that the compound's mechanism of action involves apoptosis induction and cell cycle arrest at the G0/G1 phase.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.